molecular formula C9H14ClNO2 B3427139 N-(2-chloroacetyl)cyclohexanecarboxamide CAS No. 568560-87-2

N-(2-chloroacetyl)cyclohexanecarboxamide

Cat. No.: B3427139
CAS No.: 568560-87-2
M. Wt: 203.66 g/mol
InChI Key: FHCDCXUGRJRJMY-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)cyclohexanecarboxamide is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.66 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxamide with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation or crystallization are employed to meet the stringent quality standards required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Substituted derivatives such as N-(2-aminoacetyl)cyclohexanecarboxamide.

    Reduction Reactions: Reduced derivatives such as N-(2-hydroxyacetyl)cyclohexanecarboxamide.

    Oxidation Reactions: Oxidized derivatives such as N-(2-carboxyacetyl)cyclohexanecarboxamide.

Scientific Research Applications

N-(2-chloroacetyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of the biological activity of these molecules, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromoacetyl)cyclohexanecarboxamide
  • N-(2-iodoacetyl)cyclohexanecarboxamide
  • N-(2-fluoroacetyl)cyclohexanecarboxamide

Uniqueness

N-(2-chloroacetyl)cyclohexanecarboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to its analogs, the chloroacetyl group in this compound provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

N-(2-chloroacetyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCDCXUGRJRJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274089
Record name N-(2-Chloroacetyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568560-87-2
Record name N-(2-Chloroacetyl)cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568560-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloroacetyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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